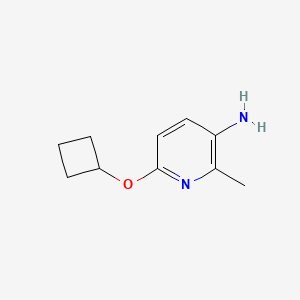
(1S)-1-cycloheptylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-cycloheptylethan-1-amine: is an organic compound characterized by a cycloheptyl group attached to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cycloheptylethan-1-amine typically involves the following steps:
Cycloheptanone Reduction: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Cycloheptyl Bromide: Cycloheptanol is then converted to cycloheptyl bromide using hydrobromic acid (HBr).
Amination: The cycloheptyl bromide undergoes nucleophilic substitution with ammonia (NH3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-cycloheptylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Aplicaciones Científicas De Investigación
(1S)-1-cycloheptylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-cycloheptylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylethylamine: Similar structure but with a six-membered ring.
Cyclooctylethylamine: Similar structure but with an eight-membered ring.
Phenylethylamine: Contains a phenyl group instead of a cycloalkyl group.
Uniqueness
(1S)-1-cycloheptylethan-1-amine is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
(1S)-1-cycloheptylethanamine |
InChI |
InChI=1S/C9H19N/c1-8(10)9-6-4-2-3-5-7-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1 |
Clave InChI |
HUDZCDVZYRHSNT-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1CCCCCC1)N |
SMILES canónico |
CC(C1CCCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


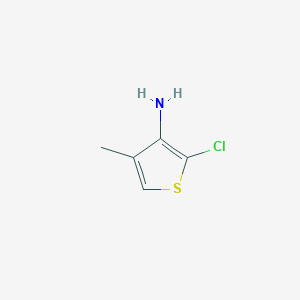
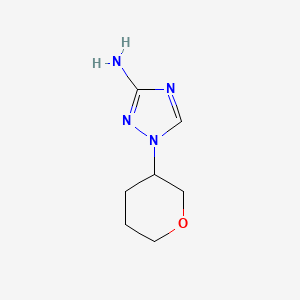
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)

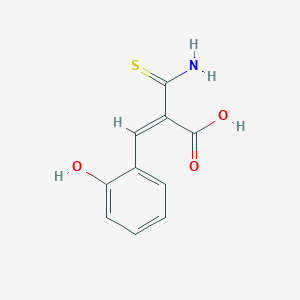
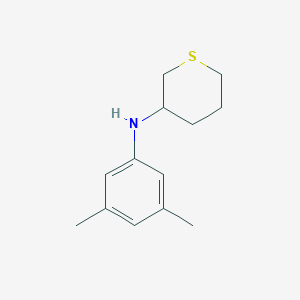
![2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13315826.png)
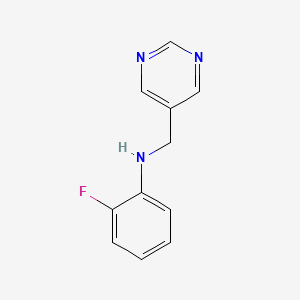
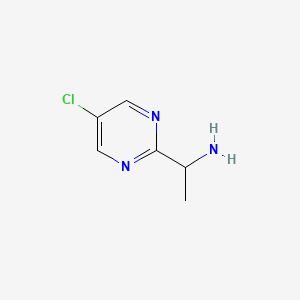
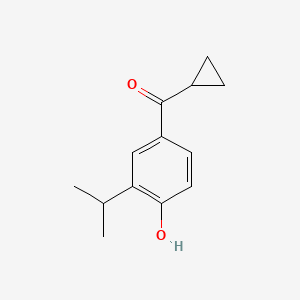
![N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)
![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)
